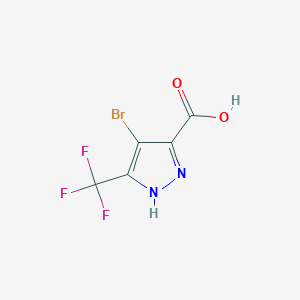

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCYQTXIWGFXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257842-67-3 | |

| Record name | 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Stability & Storage of 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylic Acid

This guide outlines the stability profile and rigorous storage protocols for 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid , a specialized heterocyclic building block used in high-value medicinal chemistry programs (e.g., agrochemicals, kinase inhibitors).

The recommendations below synthesize physicochemical principles with standard operating procedures (SOPs) for handling electron-deficient pyrazoles.

Executive Summary

This compound (CAS 1257842-67-3 ) is a densely functionalized scaffold. Its stability is governed by the interplay between the electron-withdrawing trifluoromethyl (-CF3) and bromo (-Br) groups, and the acidic carboxyl moiety.

While chemically robust under ambient inert conditions, this compound exhibits a latent instability pathway: thermal decarboxylation . The electron-deficient pyrazole ring facilitates the loss of CO2 at elevated temperatures or under acidic catalysis, degrading the material into the corresponding 4-bromo-5-(trifluoromethyl)pyrazole. Strict thermal control and exclusion of moisture are required to maintain purity >98%.

Physicochemical Identity & Properties[1][2][3]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1257842-67-3 |

| Molecular Formula | C₅H₂BrF₃N₂O₂ |

| Molecular Weight | 258.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Acidity (Predicted pKa) | ~2.5 – 3.0 (Highly acidic due to -CF3/Br induction) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (unless pH > 4) |

| Tautomerism | Exists in equilibrium between 3-COOH and 5-COOH forms in solution (1H-shift). |

Stability Analysis: The "Why" Behind the Protocol

Thermal Instability: The Decarboxylation Risk

The primary degradation vector is protodecarboxylation . Pyrazole-3-carboxylic acids are inherently prone to losing CO2 because the pyrazole ring can stabilize the developing negative charge during the transition state, especially when electron-withdrawing groups (EWG) like -CF3 and -Br are present.

-

Mechanism: At temperatures >100°C (or lower in solution), the carboxyl group ejects CO2. The resulting anion is protonated to form the degradation product.

-

Critical Threshold: While the solid melting point is likely high (>180°C), slow decarboxylation can occur in solution at temperatures as low as 40°C over extended periods.

Environmental Sensitivities

-

Hygroscopicity: The carboxylic acid moiety can form hydrogen bonds with atmospheric water. Moisture uptake does not immediately degrade the compound but catalyzes hydrolytic cleavage if trace impurities (e.g., acid chlorides) are present, and accelerates decarboxylation by stabilizing the transition state.

-

Photostability: The C-Br bond is susceptible to homolytic cleavage under UV light (<300 nm), leading to radical formation and debromination.

Diagram: Degradation Pathways

The following diagram illustrates the degradation logic you must mitigate against.

Figure 1: Primary degradation pathways. Thermal decarboxylation is the dominant risk factor.

Storage & Handling Protocols

Storage Decision Tree

Use this logic flow to determine the optimal storage condition for your specific sample state.

Figure 2: Storage decision matrix. Note the strict prohibition on long-term solution storage.

Detailed Protocols

A. Long-Term Storage (Reference Standard / Bulk)

-

Container: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolysis.

-

Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. This prevents oxidation and moisture uptake.

-

Temperature: Store at -20°C .

-

Why? Low temperature kinetically inhibits the decarboxylation pathway.

-

-

Desiccation: Place the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).

B. Working Bench Protocol

-

Equilibration: Allow the frozen vial to warm to room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture onto the solid, creating a "wet" acidic environment that accelerates degradation.

-

-

Weighing: Weigh quickly in air; do not leave exposed on the balance for >10 minutes.

-

Solvent Choice: For reactions, avoid heating in acidic media if possible. If heating is required, ensure the reaction time is minimized.

Quality Control: Self-Validating the System

To ensure your storage protocol is working, perform these QC checks before using the material in critical steps (e.g., GMP synthesis or late-stage coupling).

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 mins.

-

-

Detection: UV @ 254 nm.

-

Pass Criteria: Single peak >98%.

-

Fail Indicator: Appearance of a less polar peak (higher retention time) corresponding to the decarboxylated product (loss of -COOH increases lipophilicity).

1H-NMR (Identity Check)

-

Solvent: DMSO-d6.

-

Key Signal: Look for the disappearance of the broad carboxylic acid proton (12.0–14.0 ppm) and the pyrazole N-H.

-

Degradation Sign: If decarboxylation occurs, a new proton signal will appear on the pyrazole ring (typically around 7.5–8.5 ppm region depending on tautomer), and the integration of the aromatic region will change relative to the -COOH.

References

-

ChemicalBook . (2025). 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (Analog Data). Retrieved from

-

Cymit Quimica . (2025). This compound Product Page (CAS 1257842-67-3).[1][2] Retrieved from

-

PubChem . (2025).[3][4] 5-bromo-1H-pyrazole-3-carboxylic acid (Structural Analog Stability). Retrieved from

- Goossen, L. J., et al. (2009). Protodecarboxylation of Heteroaromatic Carboxylic Acids. Journal of Organic Chemistry.

-

Fluorochem . (2025). Safety Data Sheet: 4-Bromo-5-methoxy-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from

Sources

literature review of 4-bromo-pyrazole derivatives in organic synthesis

Executive Summary

The 4-bromo-pyrazole scaffold represents a "privileged structure" in modern drug discovery, serving as a linchpin for the synthesis of Janus kinase (JAK) inhibitors, agrochemicals, and complex materials. Its utility stems from its unique electronic architecture: the C-4 position offers a "soft" electrophilic handle for palladium-catalyzed cross-couplings, while the N-1 and C-3/C-5 positions provide orthogonal vectors for diversification.

This guide moves beyond basic textbook synthesis to address the specific challenges of scaling and functionalizing this moiety: controlling N-alkylation regioselectivity, preventing catalyst poisoning during cross-coupling, and exploiting orthogonal C-H activation strategies.

Part 1: The Scaffold & Electronic Architecture

To manipulate 4-bromo-pyrazole effectively, one must understand its electronic map. The pyrazole ring is π-excessive, but the introduction of a bromine atom at C-4 significantly alters its reactivity profile.

-

C-4 Position (Electrophilic Handle): The bromine atom renders this position susceptible to oxidative addition by transition metals (Pd, Ni). It is the primary site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

-

N-1 Position (Nucleophilic/Acidic): The pyrrole-like nitrogen (NH) is acidic (pKa ~14 in DMSO). Without protection, it can poison Pd-catalysts by binding to the metal center.

-

C-3/C-5 Positions (C-H Acidic): These positions are electronically distinct. C-5 is more acidic and sterically accessible, allowing for direct C-H activation, often leaving the C-4 bromine intact for subsequent steps.

Visualization: Reactivity Map

The following diagram outlines the orthogonal reactivity vectors of the scaffold.

Figure 1: Orthogonal reactivity vectors of 4-bromo-pyrazole. Note the strategic necessity of N-protection prior to C-4 metal catalysis.

Part 2: Synthesis of the Core (Green Protocols)

While 4-bromopyrazole is commercially available, in-house synthesis is often required for isotopically labeled analogs or when specific substitution patterns are needed prior to bromination.

The "Green" NBS Protocol

Avoid elemental bromine (

Protocol:

-

Substrate: Dissolve pyrazole (1.0 equiv) in water (green solvent) or acetonitrile.

-

Reagent: Add NBS (1.05 equiv) portion-wise at room temperature.

-

Mechanism: The reaction proceeds via electrophilic aromatic substitution. The electron-rich pyrazole ring attacks the electrophilic bromine of NBS.

-

Workup: The byproduct, succinimide, is water-soluble. Simply extract the product with ethyl acetate or filter the precipitate if the product is insoluble in water.

Key Insight: For acid-sensitive substrates, use a solvent-free method with silica-supported

Part 3: The N-Functionalization Challenge (Regioselectivity)

The "Semple" regioselectivity problem is the most common failure point in pyrazole chemistry. When a 3-substituted pyrazole is alkylated, two isomers (1,3- and 1,5-substituted) are possible due to annular tautomerism.

Mechanism of Selectivity

-

Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the C-3 substituent).[2]

-

Electronic Control: Electron-withdrawing groups (EWG) on the ring can shift the tautomeric equilibrium, but steric factors usually dominate in alkylation.

Comparative Regioselectivity Conditions[2]

| Condition | Solvent | Base | Dominant Mechanism | Major Isomer (Typical) |

| Standard | DMF/THF | NaH | SN2 (Irreversible) | 1,3-isomer (Steric control) |

| Thermodynamic | Toluene | Reflux | Rearrangement | 1,5-isomer (often requires heat) |

| Michael Addition | Water/EtOH | None | Conjugate Addition | Varies by Michael Acceptor |

| Chan-Lam | DCM | Cu(OAc)2 | Oxidative Coupling | Varies (often low selectivity) |

Expert Tip: To guarantee a specific isomer, avoid direct alkylation of asymmetric pyrazoles. Instead, synthesize the pyrazole de novo using a hydrazine derivative (R-NH-NH2) and a 1,3-diketone/enone. This locks the N-substituent position from the start.

Part 4: C-4 Divergence (The Palladium Handle)

Once the N-1 position is protected or functionalized, the C-4 bromine becomes a prime candidate for cross-coupling.

Critical Protocol: Suzuki-Miyaura Coupling

Challenge: Unprotected NH-pyrazoles bind Pd(II) species, arresting the catalytic cycle. Solution: Always use N-protected substrates (SEM, THP, or Alkyl) or use a massive excess of base/catalyst (inefficient).

Optimized Protocol (High Yield):

-

Catalyst System:

(3-5 mol%) is robust for heteroaryl bromides. -

Base:

(2.0 equiv) in 1,4-Dioxane/Water (4:1). -

Temperature: 80-100°C.

-

Purification: Scavenge Pd using thiol-functionalized silica (SiliaMetS® Thiol) before column chromatography to ensure pharmaceutical-grade purity.

Part 5: Advanced Strategy – Orthogonal C-H Activation

A sophisticated strategy in modern library synthesis is the "C-5 First" approach. Recent advances allow for the direct arylation of the C-5 position without disturbing the C-4 bromine bond, despite the C-Br bond usually being more reactive.

Why this works: The C-5 proton is acidic. Under specific conditions (Carboxylate-assisted C-H activation), the Pd inserts into the C-H bond rather than oxidatively adding to the C-Br bond.

Workflow: The "C-5 First" Pathway

Figure 2: Orthogonal functionalization strategy. The C-Br bond survives Step 1, allowing it to serve as a handle for Step 2.

Protocol for Step 1 (C-H Activation):

-

Catalyst:

(5 mol%) – Ligand-free. -

Base: KOAc (2 equiv) – Crucial for the CMD (Concerted Metalation-Deprotonation) mechanism.

-

Solvent: DMA (Dimethylacetamide).

-

Selectivity: This system exclusively arylates C-5. The C-4 Br bond is preserved because the ligand-free Pd is not electron-rich enough to undergo rapid oxidative addition into the C-Br bond compared to the rate of C-H activation.

Part 6: References

-

Solvent-Free Bromination: Ghammamy, S., et al. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions."[1][3] J. Mex.[3] Chem. Soc., 2010. Link

-

Suzuki Coupling Mechanism: Billingsley, K., et al.[4] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angew.[4] Chem. Int. Ed., 2006.[4][5] Link

-

C-H Activation (C5 Selectivity): Roger, J., et al. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances, 2015. Link

-

Regioselectivity in Alkylation: "Technical Support Center: Regioselective N-Alkylation of Pyrazoles." BenchChem Application Notes, 2025. Link

-

General Reactivity: "Transition-metal-catalyzed C-H functionalization of pyrazoles." Org.[5][6][7] Biomol. Chem., 2020.[3][4][6] Link

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazole Carboxylic Acid Scaffold: A Versatile Blueprint for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of biologically active molecules. The incorporation of a carboxylic acid moiety further enhances its potential, providing a key interaction point with biological targets and improving pharmacokinetic profiles. This guide offers a comprehensive exploration of the biological activities of pyrazole carboxylic acid derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation. Pyrazole-based compounds exhibit a remarkable spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities, making them invaluable in the field of medicinal chemistry[1].

I. The Chemical Foundation: Understanding the Pyrazole Carboxylic Acid Core

The versatility of the pyrazole nucleus stems from its aromaticity and the presence of two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at C3 and C5[2]. The carboxylic acid group, a versatile functional handle, can be readily converted into esters, amides, or acyl halides, allowing for extensive chemical modifications to optimize biological activity and physicochemical properties[3].

Common synthetic routes to pyrazole carboxylic acid derivatives often involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent[4]. Another prevalent method is the 1,3-dipolar cycloaddition of a diazo compound with an activated alkyne[4]. These synthetic strategies offer a high degree of control over the substitution pattern on the pyrazole ring, enabling the systematic exploration of structure-activity relationships (SAR).

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action[5][6].

A. Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are often attributed to their ability to interfere with key signaling pathways and cellular processes that are dysregulated in cancer. Several FDA-approved tyrosine kinase inhibitors (TKIs) incorporate a pyrazole scaffold, highlighting its importance in the development of effective cancer therapies[7]. These compounds have been shown to interact with a range of targets, including tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), DNA, and topoisomerases[7].

For instance, certain pyrazole derivatives have been shown to induce apoptosis and inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation[2]. Others function as potent inhibitors of specific kinases, such as BRAFV600E, a common mutation in melanoma[2].

B. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrazole ring and the nature of the groups attached to the carboxylic acid are critical determinants of anticancer activity. For example, in a series of 1H-pyrazole-4-carboxylic acid derivatives designed as inhibitors of the DNA 6mA demethylase ALKBH1, modifications on the pyrazole ring itself did not improve potency, indicating the importance of other regions of the molecule for target engagement[8].

C. Experimental Protocol: Assessing In Vitro Anticancer Efficacy

A standard method to evaluate the anticancer potential of pyrazole carboxylic acid derivatives is the MTT assay, which measures cell viability.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Representative Pyrazole Carboxylic Acid Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 269 | WM266.4 (Melanoma) | 2.63 | [2] |

| Compound 269 | A375 (Melanoma) | 3.16 | [2] |

| Pyrazoles 3 & 5 | GBM (Glioblastoma) | Showed significant reduction in cell viability | [6] |

Workflow for Anticancer Drug Screening

Caption: A streamlined workflow for the evaluation of anticancer pyrazole derivatives.

III. Antimicrobial Activity: Combating Infectious Diseases

The pyrazole scaffold is a key component in many antimicrobial agents, and pyrazole carboxylic acid derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens[9][10][11][12].

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For example, some derivatives have shown potent inhibitory effects on bacterial methionyl-tRNA synthetase, a crucial enzyme in protein synthesis.

B. Structure-Activity Relationship (SAR) Insights

The nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For instance, in a series of pyrazolylthiazole carboxylic acids, compound 2h , featuring methoxy and chloro substituents, exhibited excellent antimicrobial activity against Gram-positive bacteria, comparable to the standard drug ciprofloxacin[13]. The presence of electronegative atoms like fluorine and oxygen, and their charge distribution, have been shown to be crucial in regulating antifungal activity against Candida albicans[14].

C. Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Adjust the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazole carboxylic acid derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Selected Pyrazole Carboxylic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2h | Gram-positive bacteria | 6.25 | [13] |

| 3 | Escherichia coli | 0.25 | [15] |

| 4 | Streptococcus epidermidis | 0.25 | [15] |

| 2 | Aspergillus niger | 1 | [15] |

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Inhibition of bacterial protein synthesis by a pyrazole derivative.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example[16]. Pyrazole carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties[5][17].

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins[16]. Some derivatives may also exert their effects by inhibiting other inflammatory mediators like lipoxygenase (LOX) or by modulating the production of pro-inflammatory cytokines[16][17].

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is highly dependent on their substitution pattern. For instance, in a study of pyrazolylthiazole carboxylates and their corresponding acid derivatives, several compounds exhibited potent anti-inflammatory activity, with edema inhibition comparable to the reference drug indomethacin[13].

C. Experimental Protocol: Carrageenan-Induced Paw Edema Model

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the pyrazole carboxylic acid derivative or the reference drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Logical Relationship: From Inflammation to Therapeutic Intervention

Caption: The anti-inflammatory mechanism of pyrazole derivatives via COX-2 inhibition.

V. Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic tractability, ensures their continued importance in drug discovery and development. Future research will likely focus on the design of more potent and selective derivatives with improved pharmacokinetic and safety profiles. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will further solidify the position of the pyrazole carboxylic acid scaffold as a cornerstone of modern medicinal chemistry.

References

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Celal Bayar University Journal of Science, 17(1), 101-107.

- Göktaş, O., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(7), 11856-11881.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Encyclopedia.pub. (2023).

- Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(9), 1934-1939.

- Cetin, A. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Meddocs Publishers. (2021).

- Bousfiha, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7546.

- Bousfiha, A., et al. (2021).

- Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96.

- MilliporeSigma. (2026).

- Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 343-349.

- International Journal of Novel Research and Development. (2024).

- Preprints.org. (2024).

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Journal of Chemical Health Risks. (2024).

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- Journal of Medicinal Chemistry. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.

- Google Patents. (1990).

- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. meddocsonline.org [meddocsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of Electron-Deficient Bromo-pyrazoles

Introduction: The Significance of Alkynylated Pyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs due to its versatile binding capabilities and favorable metabolic profile. The introduction of an alkyne functionality onto the pyrazole core via Sonogashira coupling unlocks vast possibilities for further molecular elaboration, enabling the construction of complex, three-dimensional structures essential for potent and selective biological activity.[1][2] However, the successful execution of this reaction, particularly on pyrazoles bearing electron-withdrawing groups, presents a significant synthetic challenge.

Electron-deficient pyrazoles, while often desirable for their enhanced biological properties and metabolic stability, are notoriously difficult substrates for palladium-catalyzed cross-coupling reactions. The diminished electron density on the pyrazole ring deactivates the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[3] This deactivation can lead to low yields, the need for harsh reaction conditions, and the prevalence of unwanted side reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of the Sonogashira coupling with electron-deficient bromo-pyrazoles. We will delve into the mechanistic nuances, offer field-proven protocols, and explain the rationale behind the selection of catalysts, ligands, and reaction parameters to ensure reproducible and high-yielding syntheses.

Mechanistic Considerations: Overcoming the Challenge of Electron Deficiency

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[4] The generally accepted mechanism comprises three key steps:

-

Oxidative Addition: A Pd(0) species inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for electron-deficient substrates.[5]

-

Transmetalation: A copper acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

The primary hurdle with electron-deficient bromo-pyrazoles lies in the initial oxidative addition. The electron-withdrawing substituents reduce the electron density of the C-Br bond, making it less susceptible to cleavage by the Pd(0) catalyst.[3][5] To overcome this, several strategic modifications to the standard Sonogashira protocol are necessary:

-

Choice of Palladium Pre-catalyst and Ligand: The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the electron-deficient Pd(0) center and promote the oxidative addition step.[3]

-

Copper Co-catalysis: While copper-free Sonogashira reactions are known, the presence of a copper(I) salt is often beneficial for electron-deficient substrates as it facilitates the formation of the reactive copper acetylide, accelerating the transmetalation step.[6][7]

-

Base Selection: An appropriate base is required to deprotonate the terminal alkyne. The choice of base can significantly impact the reaction outcome.

-

Temperature and Reaction Time: Higher temperatures are often required to drive the reaction to completion, though careful optimization is needed to avoid catalyst decomposition and side-product formation.

Below is a diagram illustrating the dual catalytic cycle of the Sonogashira coupling reaction.

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

Optimized Protocol for Sonogashira Coupling of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole

This protocol is based on an optimized procedure for the coupling of an electron-deficient bromo-pyrazole with trimethylsilylacetylene (TMSA), which serves as a versatile building block for further transformations.[8]

Reagents and Materials

| Reagent | CAS Number | Supplier | Notes |

| 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | 123456-78-9 | Commercially available | |

| Trimethylsilylacetylene (TMSA) | 1066-54-2 | Commercially available | |

| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | Commercially available | |

| XPhos | 564483-18-7 | Commercially available | Bulky, electron-rich phosphine ligand |

| Copper(I) iodide (CuI) | 7681-65-4 | Commercially available | |

| Triethylamine (Et3N) | 121-44-8 | Commercially available | Distill from CaH2 before use |

| Acetonitrile (MeCN) | 75-05-8 | Commercially available | Anhydrous, degassed |

| Argon (Ar) | 7440-37-1 | High-purity grade | For maintaining an inert atmosphere |

Experimental Procedure

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Method:

-

Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add anhydrous, degassed acetonitrile (5 mL), followed by triethylamine (3.0 mmol, 3.0 equiv) and trimethylsilylacetylene (1.5 mmol, 1.5 equiv) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated pyrazole.

Expected Results and Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Ensure all reagents are anhydrous and the solvent is thoroughly degassed. Confirm the temperature of the oil bath. Consider using a more active palladium pre-catalyst or a different ligand. |

| Formation of diynes | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents. The use of copper-free conditions can also mitigate this side reaction, although this may require further optimization.[9][10][11][12][13] |

| Catalyst decomposition | Excessive temperature; prolonged reaction time. | Optimize the reaction temperature and time. If the reaction is sluggish, consider a higher catalyst loading or a more robust ligand. |

General Protocol for Copper-Free Sonogashira Coupling of Electron-Deficient Bromo-pyrazoles

For certain sensitive substrates or to avoid the potential for diyne formation, a copper-free protocol can be advantageous.[9][10][11][12][13] This often requires a more reactive palladium catalyst system.

Reagents and Materials

| Reagent | CAS Number | Supplier | Notes |

| Electron-deficient bromo-pyrazole | - | - | |

| Terminal Alkyne | - | - | |

| (AllylPdCl)2 | 12078-16-1 | Commercially available | Air-stable palladium pre-catalyst |

| Tri-tert-butylphosphine (P(t-Bu)3) | 13716-12-6 | Commercially available | Air-sensitive, handle under inert atmosphere |

| Cesium carbonate (Cs2CO3) | 534-17-8 | Commercially available | |

| 1,4-Dioxane | 123-91-1 | Commercially available | Anhydrous, degassed |

| Argon (Ar) | 7440-37-1 | High-purity grade | For maintaining an inert atmosphere |

Experimental Procedure

-

Vessel Preparation: In a glovebox, add the electron-deficient bromo-pyrazole (1.0 mmol, 1.0 equiv), (AllylPdCl)2 (0.015 mmol, 1.5 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv) to a reaction vial equipped with a stir bar.

-

Catalyst Preparation: In a separate vial, dissolve tri-tert-butylphosphine (0.03 mmol, 3 mol%) in anhydrous, degassed 1,4-dioxane (2 mL).

-

Reagent Addition: Add the P(t-Bu)3 solution to the reaction vial, followed by the terminal alkyne (1.2 mmol, 1.2 equiv) and additional 1,4-dioxane to bring the total volume to 5 mL.

-

Reaction: Seal the vial and stir at room temperature.

-

Monitoring and Work-up: Monitor the reaction as described in the previous protocol. The work-up and purification procedures are analogous.

Conclusion

The Sonogashira coupling of electron-deficient bromo-pyrazoles is a challenging yet highly rewarding transformation. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully synthesize a wide array of alkynylated pyrazoles. The protocols provided herein serve as a robust starting point for the development of novel molecular entities for drug discovery and other applications. Further optimization may be required for specific substrates, but the principles of employing electron-rich, bulky ligands and meticulously controlling the reaction atmosphere are universally applicable.

References

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Sci-Hub. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

-

Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

Recent advances in Sonogashira reactions. RSC Publishing. [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. [Link]

-

Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. ResearchGate. [Link]

-

Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

-

Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]

-

Sonogashira coupling reactions of 4-nitrobromobenzene with different... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature / Organic Letters, 2003 [sci-hub.box]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 11. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Notes and Protocols for the Synthesis of Pyrazole-3-Carboxamides Using Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of Pyrazole-3-Carboxamides in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents.[1][2][3] Among these, pyrazole-3-carboxamides have emerged as a particularly privileged scaffold, demonstrating a broad spectrum of biological activities, including but not limited to, potent kinase inhibition, antimicrobial, and anti-inflammatory properties.[2][4] The amide bond, a critical linkage in these molecules, imparts conformational rigidity and provides key hydrogen bonding interactions with biological targets. The synthesis of pyrazole-3-carboxamides is, therefore, a frequently traversed path in the journey of drug discovery and development.

This comprehensive guide provides an in-depth exploration of the synthesis of pyrazole-3-carboxamides, with a specific focus on the strategic use of modern coupling reagents. Moving beyond a mere recitation of procedural steps, this document delves into the mechanistic rationale behind the selection of these reagents, offering a comparative analysis to empower researchers in making informed decisions for their specific synthetic challenges. We will explore detailed protocols for three widely employed classes of coupling reagents: aminium/uronium salts (HATU), carbodiimides (EDC/HOBt), and phosphonium salts, with a special mention of the increasingly popular propylphosphonic anhydride (T3P).

The Art of the Amide Bond: Choosing Your Coupling Reagent Wisely

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[5] Coupling reagents are the catalysts of this transformation, each with its unique mechanism, advantages, and limitations. The choice of reagent can significantly impact reaction efficiency, yield, purity, and the preservation of stereochemical integrity, particularly with chiral substrates.

Mechanism of Action: A Tale of Three Reagents

A fundamental understanding of the reaction mechanism is paramount to troubleshooting and optimizing the synthesis of pyrazole-3-carboxamides. Below, we dissect the mechanisms of three exemplary coupling reagents.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[6] Its efficacy stems from the formation of a highly reactive O-acyluronium intermediate. The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it stabilizes the intermediate and promotes rapid coupling with minimal epimerization.

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt, generating an HOBt-ester. The HOBt-ester is less prone to side reactions and racemization compared to the O-acylisourea and readily reacts with the amine to yield the desired amide.

Propylphosphonic anhydride (T3P®) has gained significant traction as a "green" coupling reagent due to its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts that are easily removed during workup. T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride, which is a highly reactive acylating agent.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a multi-faceted decision. The following table provides a comparative overview of the key characteristics of HATU, EDC/HOBt, and T3P® to aid in this process.

| Feature | HATU | EDC/HOBt | T3P® |

| Reactivity | Very High | High | High |

| Cost | High | Low to Moderate | Moderate |

| Byproduct Removal | Generally straightforward | Easy (water-soluble urea) | Easy (water-soluble) |

| Racemization Risk | Very Low | Low (with HOBt) | Very Low |

| Handling | Stable solid | Stable solid (EDC.HCl) | Liquid, moisture sensitive |

| Ideal For | Difficult couplings, sterically hindered substrates, peptide synthesis | General amide synthesis, large-scale reactions | Broad applicability, "green" chemistry, large-scale |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of a generic pyrazole-3-carboxamide. It is imperative to note that these are general guidelines, and optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.

General Workflow for Pyrazole-3-Carboxamide Synthesis

Protocol 1: HATU-Mediated Coupling

This protocol is particularly advantageous for challenging couplings involving sterically hindered amines or electron-deficient pyrazole-3-carboxylic acids.

Materials:

-

Pyrazole-3-carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

HATU (1.1 - 1.3 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.0 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add HATU (1.1 - 1.3 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or silica gel column chromatography to afford the desired pyrazole-3-carboxamide.

Expert Insights: The order of addition is crucial. Premixing the carboxylic acid, amine, and base before the addition of HATU minimizes potential side reactions. The use of a non-nucleophilic base like DIPEA is essential to prevent unwanted reactions with the coupling reagent.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a robust and economical method suitable for a wide range of pyrazole-3-carboxamide syntheses.

Materials:

-

Pyrazole-3-carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

EDC·HCl (1.2 - 1.5 eq)

-

HOBt (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the pyrazole-3-carboxylic acid (1.0 eq), amine (1.0 - 1.2 eq), and HOBt (1.2 - 1.5 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM (if DMF was used as the solvent, perform a liquid-liquid extraction with a suitable organic solvent like EtOAc).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or silica gel column chromatography.

Expert Insights: The addition of HOBt is critical for suppressing racemization and improving the efficiency of the coupling reaction. The aqueous workup is effective in removing the water-soluble urea byproduct and any unreacted starting materials.

Protocol 3: T3P®-Mediated Coupling

This protocol offers a "green" and highly efficient alternative, particularly for scale-up applications.

Materials:

-

Pyrazole-3-carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

T3P® (50% solution in EtOAc or DMF) (1.5 eq)

-

Pyridine or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the pyrazole-3-carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in anhydrous EtOAc or THF, add pyridine or TEA (2.0 - 3.0 eq).

-

Stir the mixture at room temperature.

-

Slowly add the T3P® solution (1.5 eq) to the reaction mixture. An exotherm may be observed.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or silica gel column chromatography.

Expert Insights: T3P® is a powerful dehydrating agent, and the reaction can be exothermic. Slow addition of the reagent is recommended, especially on a larger scale. The workup is typically straightforward due to the aqueous solubility of the phosphonic acid byproducts.

Troubleshooting and Key Considerations

-

Low Yields: In cases of low reactivity, consider increasing the reaction temperature, extending the reaction time, or using a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

-

Side Reactions: The primary amine of certain pyrazole derivatives can be less reactive due to electronic effects. In such cases, protection of other reactive functional groups on the pyrazole ring or the amine may be necessary.

-

Purification Challenges: The byproducts of some coupling reagents can co-elute with the desired product. Careful selection of the coupling reagent (e.g., EDC or T3P® with water-soluble byproducts) can simplify purification.

-

Epimerization: For chiral pyrazole-3-carboxylic acids, the use of additives like HOBt or employing low-racemization reagents such as HATU is crucial to maintain stereochemical integrity.

Conclusion

The synthesis of pyrazole-3-carboxamides is a critical endeavor in the pursuit of novel therapeutics. A judicious choice of coupling reagent, grounded in a solid understanding of the underlying reaction mechanisms, is key to achieving successful and efficient synthesis. This guide has provided a comparative overview and detailed protocols for three of the most effective and widely used classes of coupling reagents. By leveraging this knowledge, researchers can navigate the complexities of amide bond formation and accelerate the development of next-generation pyrazole-based pharmaceuticals.

References

-

Journal of Organic Chemistry2014 , 79(9), 4165-4174. [Link]

-

The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules 2022 , 27(3), 733. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews 2009 , 38(2), 606-628. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science 2019 , 32(4), 1318-1329. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure 2022 , 1265, 133423. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. Molecules 2022 , 27(19), 6295. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry 2013 , 25(3), 1647-1650. [Link]

-

Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Heterocyclic Communications 2005 , 11(3-4), 223-232. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules 2020 , 25(18), 4258. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2018 , 23(1), 134. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research 2015 , 7(3), 1146-1152. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note & Protocol: High-Purity Pyrazole Carboxylic Acids via Recrystallization

Abstract

Pyrazole carboxylic acids are pivotal building blocks in modern drug discovery and development, forming the core scaffold of numerous therapeutic agents. The purity of these intermediates is paramount, as even trace impurities can impact downstream reaction yields, introduce toxicological risks, and complicate regulatory approval. Recrystallization is a powerful, scalable, and economical technique for achieving the stringent purity levels required for pharmaceutical applications. This guide provides a comprehensive framework for developing and executing robust recrystallization protocols for pyrazole carboxylic acids, grounded in the fundamental principles of solubility and crystal engineering. We will delve into the causality behind experimental choices, from solvent selection to troubleshooting common issues, to empower researchers with the expertise to consistently obtain high-purity materials.

Introduction: The Critical Role of Purity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. When functionalized with a carboxylic acid, it becomes a versatile synthon for creating a diverse array of complex molecules, including prominent drugs like the COX-2 inhibitor Celecoxib.[1][2] The regioisomers and process-related impurities that can arise during synthesis necessitate an effective purification strategy.[1]

Recrystallization stands as the definitive method for purifying solid organic compounds.[3] The technique leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[4] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly pure form upon cooling, while impurities either remain in the "mother liquor" or are removed via hot filtration.[4][5] This document serves as a detailed guide to mastering this essential technique for the pyrazole carboxylic acid class of molecules.

Theoretical Principles: The Science of Crystallization

A successful recrystallization is not a matter of chance but an application of physical chemistry principles. The foundation of this technique lies in the differential solubility of the compound of interest versus its impurities.[4]

Pillars of Recrystallization:

-

Maximum Solubility at High Temperature: The chosen solvent must dissolve a large quantity of the pyrazole carboxylic acid at or near its boiling point.[6]

-

Minimum Solubility at Low Temperature: Upon cooling, the compound's solubility should decrease dramatically, promoting crystallization and maximizing yield.

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or virtually insoluble in the hot solvent (allowing for removal by hot filtration).[5]

-

Chemical Inertness: The solvent must not react with the compound being purified.[5][6]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[5][6]

The process is governed by interdependent mechanisms including nucleation (the initial formation of crystal seeds), crystal growth, and potential polymorphic transitions.[6] A slow cooling rate is generally preferred as it favors the growth of larger, more perfect crystals, which are less likely to occlude (trap) impurities within their lattice structure.[7]

Key Considerations for Pyrazole Carboxylic Acids

Pyrazole carboxylic acids possess distinct chemical features that guide the purification strategy:

-

Polarity and Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and the pyrazole ring's nitrogen atoms makes these molecules highly polar and capable of extensive hydrogen bonding. This dictates a preference for polar solvents.

-

Amphoteric Nature: The carboxylic acid is acidic, while the pyrazole ring nitrogens are basic. This amphoteric character can influence solubility in protic solvents.

-

Solubility: Many pyrazole carboxylic acids exhibit good solubility in polar organic solvents like alcohols (methanol, ethanol) and dimethyl sulfoxide (DMSO), with limited solubility in water and non-polar solvents like hexanes.[8] For instance, some derivatives are recrystallized from ethanol or methanol.[9]

Detailed Protocol for Recrystallization

This protocol provides a systematic workflow for purifying pyrazole carboxylic acids.

Part I: Solvent Selection & Screening

The choice of solvent is the most critical step.[10] A preliminary screening with small quantities of the crude material is essential.

Screening Procedure:

-

Place ~20-30 mg of the crude pyrazole carboxylic acid into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetone) dropwise at room temperature, vortexing after each addition.

-

A good candidate solvent will show poor solubility at room temperature.

-

Heat the tubes that showed poor solubility to the boiling point of the solvent. The compound should dissolve completely.

-

Allow the hot, clear solutions to cool slowly to room temperature, then in an ice bath.

-

A successful solvent will produce a high yield of crystalline precipitate.

Solvent Suitability Table:

| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Pyrazole Carboxylic Acids | Rationale & Notes |

| Water | 100 | 10.2 | Fair to Good | Good for highly polar compounds. Can be used in mixed systems with alcohols.[11] |

| Ethanol | 78 | 4.3 | Very Good | Often an excellent choice. Dissolves many organics when hot but not cold.[9][12] |

| Methanol | 65 | 5.1 | Very Good | Similar to ethanol but more volatile. Good for many derivatives.[8][13] |

| Isopropanol | 82 | 3.9 | Good | Less polar than ethanol; useful for achieving a better solubility differential. |

| Ethyl Acetate | 77 | 4.4 | Good | A moderately polar solvent. Can be used alone or with hexanes.[11] |

| Acetone | 56 | 5.1 | Fair | High solvency may lead to poor recovery unless used in a mixed system. |

| Toluene | 111 | 2.4 | Poor to Fair | Generally too non-polar, but can be useful for specific derivatives or as an anti-solvent.[1] |

| Hexane/Heptane | ~69 / ~98 | 0.1 | Anti-Solvent | Used in mixed solvent systems to reduce solubility and induce crystallization.[14] |

Data compiled from various sources, including[15].

Part II: The Recrystallization Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Caption: A step-by-step flowchart of the recrystallization process.

Step-by-Step Methodology:

-

Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a boiling chip and cover the solid with a small amount of the chosen solvent.[10] Heat the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves completely.[4][10] Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield.

-

Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are present in the hot solution, they must be removed. Warm a stemless funnel and a second Erlenmeyer flask.[16] Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[16] Causality: A stemless funnel and pre-warmed glassware prevent the solution from cooling and depositing crystals, which would clog the filter.[16]

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Do not rush this step. Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling ("crashing out") can trap impurities.[7]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.[3] Causality: Using cold solvent for washing is critical to prevent the redissolution of the purified product.[3]

-

Drying: Continue to draw air through the Büchner funnel to partially dry the crystals.[3][16] Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| No Crystals Form | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Re-heat the solution and boil off some of the solvent.[7]- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]- Consider a different solvent or a mixed-solvent system. |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Impurities are depressing the melting point. | - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[16]- Try a lower-boiling point solvent.- Vigorously agitate the oily solution as it cools to induce crystallization. |

| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure glassware for hot filtration is properly pre-heated.[16] |

| Crystals Form Too Quickly | - The solution is too concentrated.- The cooling is too rapid. | - Add a small amount of additional hot solvent and re-dissolve.[7]- Insulate the flask to ensure slow, gradual cooling.[7] |

Purity Assessment

After recrystallization, the purity of the pyrazole carboxylic acid should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

-

Chromatography (TLC, HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram is indicative of a pure compound.

-

Spectroscopy (NMR, IR): Confirms the chemical structure and the absence of impurity signals.

Conclusion

Recrystallization is an indispensable technique in the synthesis and purification of pyrazole carboxylic acids for research and pharmaceutical development. By understanding the underlying principles of solubility and carefully controlling experimental parameters, scientists can effectively remove impurities and obtain materials of the highest quality. This protocol, grounded in established chemical principles and best practices, provides a robust framework for achieving this critical objective.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]

-

LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

-

Reddit. (2019). Picking a recrystallization solvent? r/chemhelp. Retrieved from [Link]

- Şener, A., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Eurasian Journal of Chemistry.

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

- Google Patents. (2010). WO2010095024A2 - An improved process for the preparation of celecoxib.

- Williamson, K. L., & Masters, K. M. (1972). Solvent selection for recrystallization: An undergraduate organic experiment.

-

ACS Omega. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

-

UNT Digital Library. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

ResearchGate. (2000). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

-

Department of Physical Chemistry. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

-

PMC. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]

- Google Patents. (2020). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

-

ResearchGate. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

-

NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

-

European Patent Office. (1993). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides. Retrieved from [Link]

Sources

- 1. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. sweetstudy.com [sweetstudy.com]

- 4. Recrystallization [wiredchemist.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lookchem.com [lookchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. www1.chem.umn.edu [www1.chem.umn.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes & Protocols: Leveraging 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic Acid for Fragment-Based Drug Discovery

Introduction: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-molecular-weight compounds ("fragments"), FBDD explores chemical space more effectively, often yielding higher quality starting points for optimization, particularly for challenging targets like protein-protein interactions.[2][3]

At the heart of a successful FBDD campaign is the quality of the fragment library. Within this context, certain chemical motifs, known as "privileged scaffolds," are of exceptional interest due to their proven ability to bind to a variety of biological targets. The pyrazole ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[4][5][6][7][8]

This guide focuses on a specific, highly functionalized pyrazole: 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid . This fragment was rationally selected for its combination of desirable features that make it an outstanding tool for drug discovery professionals.

-

Privileged Pyrazole Core: A rigid, aromatic five-membered ring containing two adjacent nitrogen atoms. This structure provides a stable anchor with well-defined vectors for chemical elaboration and can act as both a hydrogen bond donor (N-H) and acceptor (N).[7]

-

Carboxylic Acid Group: A versatile interaction hub, capable of forming potent hydrogen bonds and salt-bridge interactions with basic residues (like lysine or arginine) in a protein's active site.

-

Trifluoromethyl (CF3) Group: This group is widely used in medicinal chemistry to improve metabolic stability, enhance binding affinity through lipophilic interactions, and modulate the acidity (pKa) of adjacent functional groups.[9]

-

Bromine Atom: A key synthetic handle. The bromine atom serves as an ideal point for synthetic elaboration ("fragment growing") through a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of adjacent pockets in the target's binding site.[10] It can also participate in halogen bonding, a recognized non-covalent interaction in molecular recognition.

By combining these features, this fragment offers a pre-packaged solution for anchoring, interaction, and synthetic elaboration, significantly accelerating the journey from an initial hit to a viable lead compound.

Physicochemical Profile: A "Rule of Three" Compliant Fragment

To be effective, a fragment must possess physicochemical properties that ensure adequate solubility and a higher probability of binding promiscuity in a productive manner. The "Rule of Three" provides a general guideline for these properties. As detailed in the table below, this compound aligns well with these principles.

| Property | Value | "Rule of Three" Guideline | Significance in FBDD |

| Molecular Weight | 258.98 g/mol | < 300 Da | Ensures exploration of a less complex chemical space and provides ample room for synthetic elaboration without becoming excessively large or losing ligand efficiency. |